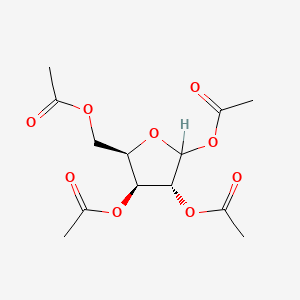![molecular formula C18H21N5 B2753399 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine CAS No. 955320-23-7](/img/structure/B2753399.png)
1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine” is a complex organic molecule. It contains a pyrazolopyrimidine core, which is a type of heterocyclic aromatic organic compound. This core is substituted with a 3,5-dimethylphenyl group and a piperidin-1-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, a common structure in many biologically active compounds. The 3,5-dimethylphenyl and piperidin-1-yl groups are likely to influence the compound’s physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrazolopyrimidine core and the substituent groups. The aromatic ring systems and the nitrogen atoms in the molecule could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups would determine properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Heterocyclic Amines and Cancer Risk : Studies have shown that heterocyclic amines, which are compounds similar in structural complexity to the one mentioned, are formed during the cooking of meat and fish and have been associated with an increased risk of cancer in humans. These compounds, such as PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), are of significant interest in cancer research for their potential roles in carcinogenesis (Cross et al., 2005).
Pyrethroid Exposure and Human Health : Research on pyrethroids, a class of synthetic chemical compounds used as insecticides, has indicated potential adverse effects on human health, including semen quality in reproductive-age men. This area of research is crucial for understanding environmental toxicology and the implications of chemical exposures on human fertility (Hu et al., 2019).
Drug Metabolism and Pharmacokinetics : The metabolism, excretion, and pharmacokinetics of therapeutic agents, such as venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, are essential areas of research. These studies help in understanding how drugs are processed in the body and guide the development of effective dosing regimens. Such research is foundational in the development and optimization of new therapeutic agents (Liu et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-13-8-14(2)10-15(9-13)23-18-16(11-21-23)17(19-12-20-18)22-6-4-3-5-7-22/h8-12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLUMIFEVWNECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Aminothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B2753319.png)
![(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2753323.png)









![6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2753339.png)
